4-((6-Bromopyridin-2-yl)methyl)morpholine
Overview
Description
4-((6-Bromopyridin-2-yl)methyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O It is characterized by the presence of a bromopyridine group attached to a morpholine ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Bromopyridin-2-yl)methyl)morpholine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromopyridin-2-yl)methyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-((6-Bromopyridin-2-yl)methyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Bromopyridin-2-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine group can participate in binding interactions, while the morpholine ring can modulate the compound’s overall chemical properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromopyrazin-2-yl)morpholine: Similar structure but with a pyrazine ring instead of pyridine.
4-((5-Bromopyridin-2-yl)methyl)morpholine: Similar structure but with the bromine atom at a different position on the pyridine ring.
Uniqueness
4-((6-Bromopyridin-2-yl)methyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research applications where precise chemical properties are required.
Properties
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFMVWZQBQAOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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